

Spectroscopic Profile of 3-Amino-2-iodobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-iodobenzamide

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Amino-2-iodobenzamide**. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. While extensive searches of public databases did not yield experimentally verified spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles of similar compounds.

Molecular Structure

Chemical Name: **3-Amino-2-iodobenzamide** Molecular Formula: $C_7H_7IN_2O$ Molecular Weight: 262.05 g/mol CAS Number: Not available

The structure of **3-Amino-2-iodobenzamide**, characterized by an aromatic ring with three different substituents—an amino group, an iodine atom, and a carboxamide group—gives rise to a distinct spectroscopic fingerprint. The relative positions of these groups (ortho, meta, and para) are crucial in determining the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Amino-2-iodobenzamide**. These values are estimations derived from spectral data of analogous compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Amino-2-iodobenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.5	d	1H	Ar-H
~ 7.2	t	1H	Ar-H
~ 6.8	d	1H	Ar-H
~ 5.5 - 7.5	br s	2H	-CONH ₂
~ 4.0 - 5.0	br s	2H	-NH ₂

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet

Table 2: Predicted ^{13}C NMR Data for **3-Amino-2-iodobenzamide**

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (amide)
~ 148	C-NH ₂
~ 135	C-H
~ 130	C-CONH ₂
~ 120	C-H
~ 115	C-H
~ 95	C-I

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Amino-2-iodobenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (NH ₂ and CONH ₂)
3200 - 3000	Medium	Aromatic C-H stretch
~ 1660	Strong	C=O stretch (Amide I)
~ 1600	Medium	N-H bend (Amide II)
1580 - 1450	Medium to Strong	Aromatic C=C stretch
~ 1400	Medium	C-N stretch
~ 1200	Medium	C-N stretch
Below 700	Medium	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Amino-2-iodobenzamide**

m/z	Relative Intensity (%)	Assignment
262	High	[M] ⁺ (Molecular Ion)
245	Medium	[M-NH ₃] ⁺
217	Medium	[M-CONH ₂] ⁺
135	High	[M-I] ⁺
119	Medium	[M-I-NH ₂] ⁺
91	Medium	[C ₆ H ₅ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters would need to be optimized for the sample and instrument used.

NMR Spectroscopy

A sample of **3-Amino-2-iodobenzamide** (5-10 mg) would be dissolved in a suitable deuterated solvent, such as DMSO- d_6 (approximately 0.7 mL), and transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, typically 16-32 scans would be collected, and for ^{13}C NMR, a larger number of scans (1024 or more) would be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm^{-1} . Typically, 16 or 32 scans are co-added to produce the final spectrum.

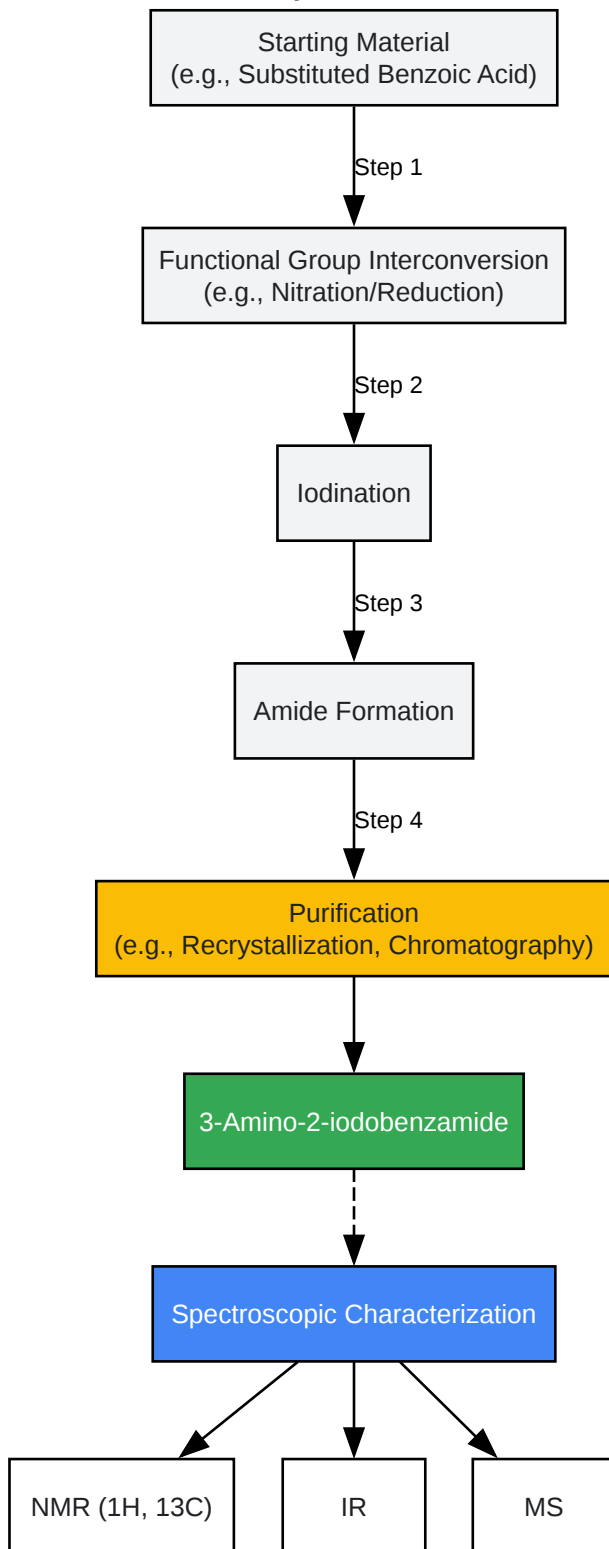
Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) would be scanned over a mass range of m/z 50-500 to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Synthesis and Characterization

The synthesis of a substituted benzamide like **3-Amino-2-iodobenzamide** typically follows a multi-step pathway. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic characterization of such a compound.

Generalized Workflow for Synthesis and Characterization

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Caption: Synthetic and analytical workflow.

This document serves as a foundational guide to the spectroscopic properties of **3-Amino-2-iodobenzamide**. For definitive characterization, the synthesis and experimental analysis of the compound are required.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com